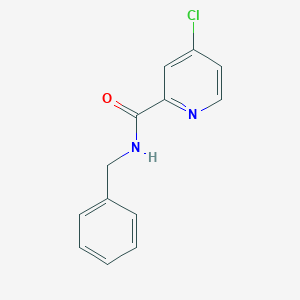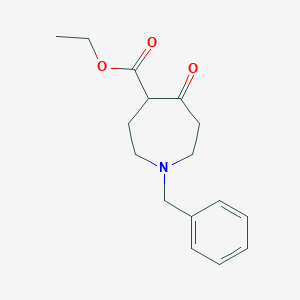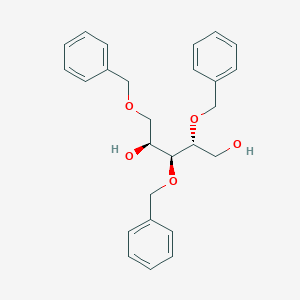![molecular formula C13H13NO3 B168519 2-[(2,2-Dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-YL)oxy]acetonitrile CAS No. 144537-17-7](/img/structure/B168519.png)
2-[(2,2-Dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-YL)oxy]acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2,2-Dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-YL)oxy]acetonitrile, also known as DOAC, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. DOAC is a heterocyclic organic compound that belongs to the class of coumarin derivatives. It is synthesized through a multi-step process and has been found to exhibit various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 2-[(2,2-Dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-YL)oxy]acetonitrile is not yet fully understood. However, it is believed that 2-[(2,2-Dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-YL)oxy]acetonitrile inhibits the activity of coagulation factors by binding to the active site of these enzymes. This results in the prevention of the formation of blood clots, which can lead to various cardiovascular diseases.
Effets Biochimiques Et Physiologiques
2-[(2,2-Dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-YL)oxy]acetonitrile has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of coagulation factors, which can help prevent the formation of blood clots. Additionally, 2-[(2,2-Dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-YL)oxy]acetonitrile has been found to exhibit antibacterial and antifungal properties, making it a potential candidate for the development of new antimicrobial agents. 2-[(2,2-Dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-YL)oxy]acetonitrile has also been found to induce apoptosis in cancer cells, which can help in the treatment of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
2-[(2,2-Dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-YL)oxy]acetonitrile has various advantages and limitations for lab experiments. One of the advantages is that it has a relatively simple synthesis method, making it easy to obtain in large quantities. Additionally, 2-[(2,2-Dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-YL)oxy]acetonitrile has a long shelf life, making it a suitable candidate for long-term storage. However, one of the limitations is that the mechanism of action of 2-[(2,2-Dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-YL)oxy]acetonitrile is not yet fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for the study of 2-[(2,2-Dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-YL)oxy]acetonitrile. One potential direction is the development of new anticoagulant agents based on the structure of 2-[(2,2-Dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-YL)oxy]acetonitrile. Additionally, further studies can be conducted to understand the mechanism of action of 2-[(2,2-Dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-YL)oxy]acetonitrile and its potential applications in the treatment of cancer and other diseases. Finally, the antibacterial and antifungal properties of 2-[(2,2-Dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-YL)oxy]acetonitrile can be further explored to develop new antimicrobial agents.
Méthodes De Synthèse
2-[(2,2-Dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-YL)oxy]acetonitrile is synthesized through a multi-step process that involves the reaction of 7-hydroxy-4-methylcoumarin with acetic anhydride to form 7-acetoxy-4-methylcoumarin. This intermediate is then treated with methylmagnesium bromide to form 7-(2-methyl-2-propenoyloxy)-4-methylcoumarin. The final step involves the reaction of this intermediate with acetonitrile in the presence of a base to form 2-[(2,2-Dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-YL)oxy]acetonitrile.
Applications De Recherche Scientifique
2-[(2,2-Dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-YL)oxy]acetonitrile has been found to exhibit various scientific research applications. It has been extensively studied for its potential use as an anticoagulant agent due to its ability to inhibit the activity of coagulation factors. 2-[(2,2-Dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-YL)oxy]acetonitrile has also been found to exhibit antibacterial and antifungal properties, making it a potential candidate for the development of new antimicrobial agents. Additionally, 2-[(2,2-Dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-YL)oxy]acetonitrile has been studied for its potential use in the treatment of cancer due to its ability to induce apoptosis in cancer cells.
Propriétés
IUPAC Name |
2-[(2,2-dimethyl-4-oxo-3H-chromen-7-yl)oxy]acetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-13(2)8-11(15)10-4-3-9(16-6-5-14)7-12(10)17-13/h3-4,7H,6,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONCPQJALUZGSRM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C2=C(O1)C=C(C=C2)OCC#N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40369522 |
Source


|
| Record name | 2-[(2,2-DIMETHYL-4-OXO-3,4-DIHYDRO-2H-CHROMEN-7-YL)OXY]ACETONITRILE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40369522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2,2-Dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-YL)oxy]acetonitrile | |
CAS RN |
144537-17-7 |
Source


|
| Record name | 2-[(2,2-DIMETHYL-4-OXO-3,4-DIHYDRO-2H-CHROMEN-7-YL)OXY]ACETONITRILE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40369522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

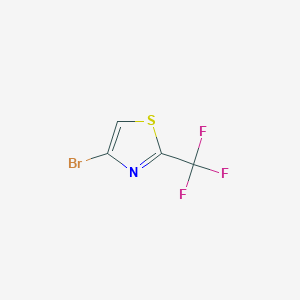
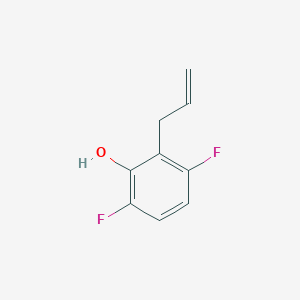

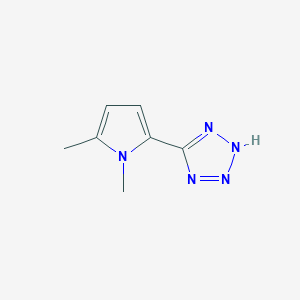
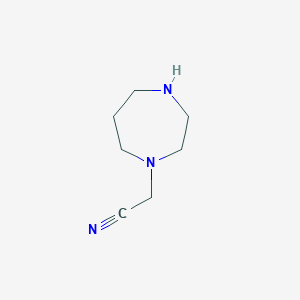
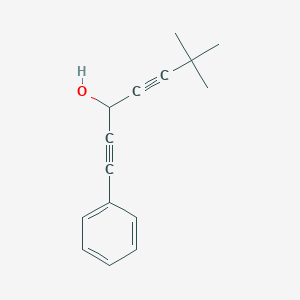
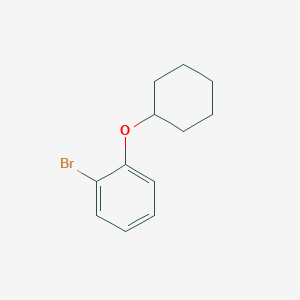

![7,14,25,32-Tetraphenylundecacyclo[21.13.2.22,5.03,19.04,16.06,15.08,13.020,37.024,33.026,31.034,38]tetraconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31,33,35,37,39-icosaene](/img/structure/B168462.png)
